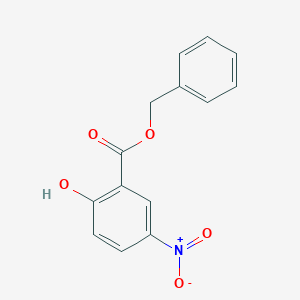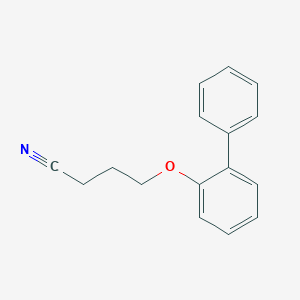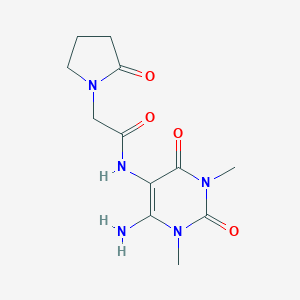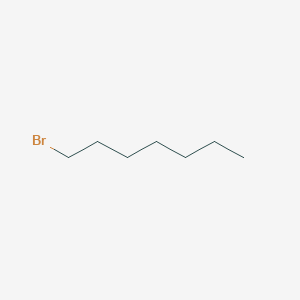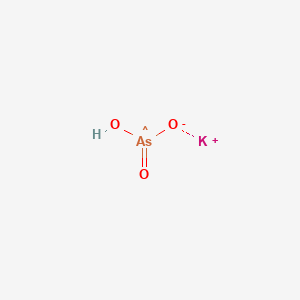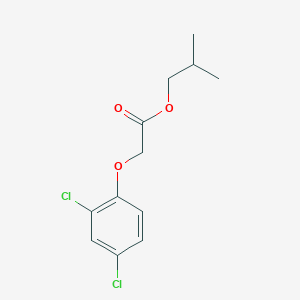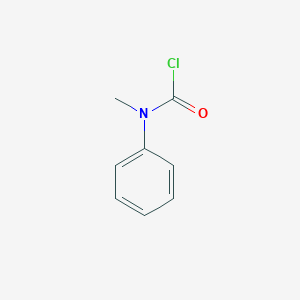
N-Methyl-N-phenylcarbamoyl chloride
Vue d'ensemble
Description
N-Methyl-N-phenylcarbamoyl Chloride is a reagent for the preparation of carbamoylcholine analogs as it has biological activity as nicotinic acetylcholine receptor agonists .
Synthesis Analysis
The synthesis of N-Methyl-N-phenylcarbamoyl chloride involves solvolyses in aqueous binary mixtures of acetone, ethanol, methanol, and in water . It has also been reported that the compound can be synthesized through iridium-catalyzed annulation with an internal alkyne .Molecular Structure Analysis
The molecular structure of N-Methyl-N-phenylcarbamoyl chloride is represented by the linear formula C6H5N(CH3)COCl . The molecular weight of the compound is 169.61 .Chemical Reactions Analysis
The chemical reactions involving N-Methyl-N-phenylcarbamoyl chloride have been studied in various contexts. For instance, its solvolyses in aqueous binary mixtures of acetone, ethanol, methanol, and in water have been investigated . Additionally, it has been reported that the compound can undergo iridium-catalyzed annulation with an internal alkyne .Physical And Chemical Properties Analysis
N-Methyl-N-phenylcarbamoyl chloride has a melting point of 87-90 °C and a boiling point of 280 °C . Its density is roughly estimated to be 1.1885 and it has a refractive index of approximately 1.5430 .Applications De Recherche Scientifique
Preparation of Carbamoylcholine Analogs
“N-Methyl-N-phenylcarbamoyl Chloride” is used as a reagent for the preparation of carbamoylcholine analogs . These analogs have biological activity as nicotinic acetylcholine receptor agonists . This means they can bind to and activate these receptors, which play crucial roles in the nervous system.
Solvolysis Studies
This compound has been used in solvolysis studies . Solvolysis is a type of chemical reaction in which the solvent, such as water or alcohol, breaks down a solute. In these studies, “N-Methyl-N-phenylcarbamoyl chlorides” were solvolyzed in aqueous binary mixtures of acetone, ethanol, methanol, and in water .
Iridium-Catalyzed Annulation
“N-Methyl-N-phenylcarbamoyl chloride” has been used in iridium-catalyzed annulation with internal alkynes . Annulation is a chemical reaction that forms a new ring within a molecule. This process can be used to create complex structures from simpler precursors, making it a valuable tool in organic synthesis.
Synthesis of Other Chemical Compounds
This compound is also used in the synthesis of other chemical compounds . For example, it can be used to produce various carbamates and ureas, which have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Research
“N-Methyl-N-phenylcarbamoyl chloride” can be used in pharmaceutical research due to its potential biological activity . As mentioned earlier, its analogs can act as nicotinic acetylcholine receptor agonists . These receptors are targets for drugs used to treat various neurological disorders.
Material Science
In material science, this compound can be used in the synthesis of polymers and other materials . The carbamates and ureas that can be synthesized from “N-Methyl-N-phenylcarbamoyl chloride” are used in the production of various materials, including plastics and resins.
Safety And Hazards
The compound is classified as a skin corrosive (Sub-category 1B), an eye damager (Category 1), and a specific target organ toxicant following single exposure (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N-methyl-N-phenylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGWSLFYXMRNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063396 | |
| Record name | Carbamic chloride, methylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-phenylcarbamoyl chloride | |
CAS RN |
4285-42-1 | |
| Record name | N-Methyl-N-phenylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4285-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic chloride, N-methyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004285421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-phenylcarbamoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic chloride, N-methyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic chloride, methylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylphenylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


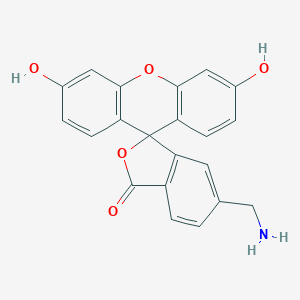
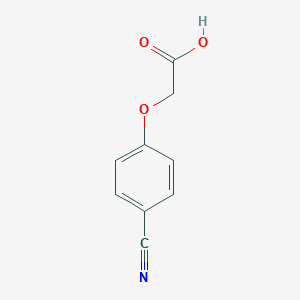
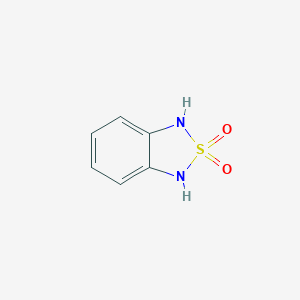
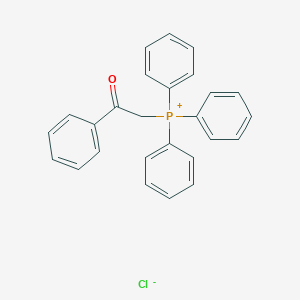
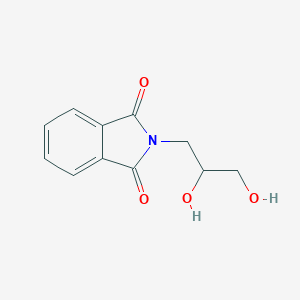
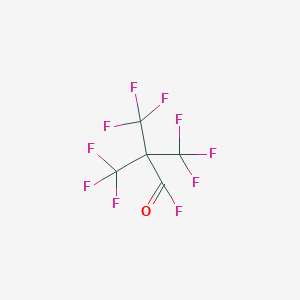
![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)
![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)
